N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide: is a synthetically derived compound known for its intriguing structure and potential applications in various fields of scientific research. Its complex molecular makeup, combining pyrido[2,3-d]pyrimidine and benzamide moieties, has garnered interest in the realms of chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide, chemists typically follow multi-step synthetic routes. One common approach involves:
Formation of the Pyrido[2,3-d]pyrimidine Core:
Starting with appropriate substituted pyridines and reacting them under specific conditions to form the pyrido[2,3-d]pyrimidine core.
Typical reagents include nitriles or amidines in the presence of catalysts like Lewis acids.
Substitution Reactions:
Substituting the core with a 2-methyl group using methylating agents.
Oxidation Reactions:
Introducing oxo functionalities through controlled oxidation reactions with oxidizing agents like potassium permanganate or chromium trioxide.
Coupling with Benzamide:
Using coupling agents such as carbodiimides to link the core to a trifluoromethyl benzamide group, yielding the final compound.
Industrial Production Methods
For large-scale production, industrial chemists optimize these steps to improve yield and reduce costs. Key techniques include:
Continuous flow reactors to enhance reaction efficiency.
Use of green chemistry principles to minimize environmental impact, like replacing hazardous solvents with environmentally friendly alternatives.
Automation and process control systems to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Reaction with strong oxidizing agents like H₂O₂, often leading to further functional group modifications.
Reduction: Reduction processes using agents like sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution on the benzamide ring, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products from these reactions depend on the specific conditions but often include modified benzamide derivatives and functionalized pyrido[2,3-d]pyrimidine cores.
Scientific Research Applications
Chemistry
Catalysts: Used as a base for creating novel catalysts in organic synthesis.
Molecular Probes: As a molecular probe for studying complex chemical environments.
Biology and Medicine
Anticancer Research: Investigated for its potential anticancer properties due to its structural resemblance to certain pharmacophores.
Enzyme Inhibition: Studied as an inhibitor for various enzymes, potentially leading to new therapeutic agents.
Industry
Material Science: Examined for its properties in forming novel materials with unique electronic or photonic properties.
Pharmaceutical Intermediates: Used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action often involves:
Targeting Specific Enzymes: Binding to enzyme active sites and inhibiting their activity.
Molecular Pathways: Interacting with cellular signaling pathways to modulate biological responses.
Interaction with DNA/RNA: Binding to genetic material, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar structures include:
Pyrido[2,3-d]pyrimidines: Variants with different substituents on the core ring.
Trifluoromethyl Benzamides: Compounds having trifluoromethyl groups on the benzamide moiety.
Uniqueness
The unique combination of pyrido[2,3-d]pyrimidine and trifluoromethyl benzamide in N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide provides distinct electronic and steric properties, offering advantages in binding affinity and specificity in biochemical applications.
And there you have it—your comprehensive dive into the world of this fascinating compound. Science is all about pushing boundaries and exploring the unknown, isn't it?
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c1-13-27-19-18(6-3-11-26-19)21(31)29(13)17-9-7-16(8-10-17)28-20(30)14-4-2-5-15(12-14)22(23,24)25/h2-12H,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKABWVTRTYXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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